molecular formula C6H14N2O3 B7884310 2,2-Diethoxyacetohydrazide

2,2-Diethoxyacetohydrazide

Cat. No.: B7884310
M. Wt: 162.19 g/mol
InChI Key: VWDCSWQCRXYZKN-UHFFFAOYSA-N
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Description

2,2-Diethoxyacetohydrazide is an organic compound with the molecular formula C6H14N2O3 It is a derivative of acetic acid and hydrazide, characterized by the presence of two ethoxy groups attached to the acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxyacetohydrazide typically involves the reaction of diethyl oxalate with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Diethyl oxalate+Hydrazine hydrateThis compound\text{Diethyl oxalate} + \text{Hydrazine hydrate} \rightarrow \text{this compound} Diethyl oxalate+Hydrazine hydrate→this compound

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethoxyacetohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

2,2-Diethoxyacetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Diethoxyacetohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting enzyme activity: It can inhibit the activity of certain enzymes, leading to altered metabolic pathways.

    Interacting with cellular components: It can interact with cellular components such as DNA and proteins, affecting cellular functions.

Comparison with Similar Compounds

  • 2-Cyanoacetohydrazide
  • 2-Chloroacetohydrazide
  • 2-Methylacetohydrazide

Comparison: 2,2-Diethoxyacetohydrazide is unique due to the presence of two ethoxy groups, which impart distinct chemical properties compared to its analogs. For example, the ethoxy groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

2,2-diethoxyacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3/c1-3-10-6(11-4-2)5(9)8-7/h6H,3-4,7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDCSWQCRXYZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)NN)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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